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Compound of Interest

Compound Name: Biotin-PEG2-Azide

Cat. No.: B606127

Introduction

Biotin-PEG2-Azide is a versatile chemical tool designed for the efficient and specific
biotinylation of nucleic acids (DNA and RNA) through a bio-orthogonal reaction known as "click
chemistry”.[1][2][3] This reagent consists of three key components: a biotin moiety for high-
affinity binding to streptavidin, a hydrophilic diethylene glycol (PEG2) spacer to enhance
solubility and minimize steric hindrance, and a terminal azide group for the click reaction.[1]
The process involves the incorporation of an alkyne-modified nucleotide into a nucleic acid,
followed by a copper(l)-catalyzed alkyne-azide cycloaddition (CuAAC) with Biotin-PEG2-
Azide.[2] This method is highly specific and efficient, occurring under mild conditions
compatible with biological systems. The resulting biotin-labeled nucleic acids can be used in a
wide array of applications, from purification and immobilization to detection in various assays.
The avidin-biotin complex is the strongest known non-covalent biological interaction, ensuring
high sensitivity and robust performance in downstream applications.

Principle of the Method

The labeling strategy is a two-step process. First, a nucleic acid is synthesized or modified to
contain an alkyne group. This is typically achieved by incorporating alkyne-bearing nucleotides
(e.g., 5-ethynyl-2'-deoxyuridine, EAU) during enzymatic synthesis like PCR or by using alkyne-
modified phosphoramidites in oligonucleotide synthesis.

Second, the alkyne-modified nucleic acid is reacted with Biotin-PEG2-Azide in the presence of
a copper(l) catalyst. The azide group of the biotin reagent and the alkyne group on the nucleic
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acid undergo a cycloaddition reaction to form a stable triazole linkage, covalently attaching the
biotin label.
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Caption: Workflow for labeling nucleic acids using Biotin-PEG2-Azide.
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Once labeled, the biotin tag allows for highly specific detection and purification using
streptavidin, a protein with an exceptionally high affinity for biotin. Streptavidin can be
conjugated to various reporters, such as fluorescent dyes or enzymes (e.g., Horseradish
Peroxidase, HRP), for visualization and quantification.
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(Kd = 107> M)

Signal Generation
(e.g., Chemiluminescence,
Fluorescence)
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Caption: Principle of detection for biotinylated nucleic acids.

Key Applications

o Pull-Down Assays: Biotin-labeled nucleic acids are used as bait to capture and identify
interacting molecules, such as DNA-binding proteins, RNA-binding proteins, or
complementary nucleic acid sequences from complex mixtures like cell lysates.

» Electrophoretic Mobility Shift Assays (EMSA): This technique is used to study protein-nucleic
acid interactions. Biotinylated probes offer a sensitive, non-radioactive alternative for
detecting the protein-DNA/RNA complex.

» Hybridization Assays: In techniques like Southern and Northern blotting, biotinylated probes
can detect specific DNA or RNA sequences with high sensitivity. They are also applicable for
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in situ hybridization (ISH) to localize nucleic acid sequences within cells or tissues.

o Cell Proliferation Assays: The incorporation of the alkyne-modified nucleoside EdU into
newly synthesized DNA in living cells can be detected by subsequent click reaction with
Biotin-PEG2-Azide, allowing for the quantification of cell proliferation.

o Immobilization: Biotinylated nucleic acids can be easily immobilized on streptavidin-coated
surfaces, such as magnetic beads, microplates, or biosensors, for various high-throughput
screening and diagnostic applications.

Quantitative Data

The performance of biotin-based labeling and detection relies on the exceptionally strong and
specific interaction between biotin and streptavidin. While labeling efficiency with Biotin-PEG2-
Azide is generally high due to the nature of click chemistry, precise yields can vary based on
experimental conditions.
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Parameter

Value | Observation

Application
Source(s)
Context

Biotin-Streptavidin
Affinity

Dissociation Constant
(Kd)=10-15M

This extremely strong,
non-covalent bond is
fundamental to all
detection and
purification
applications, ensuring
high stability and low
off-rates.

Detection Sensitivity

As low as 0.25 pg of
target DNA

Achievable in
Southern blot
applications using
biotinylated probes
and colorimetric
detection with
streptavidin-enzyme

conjugates.

Pull-Down Efficiency

>90% capture of
target RNA

In streptavidin bead
pull-down assays,
biotinylated RNAs can
be efficiently
recovered from

solutions.

Labeling Yield (In Vitro

Transcription)

Approx. 10 pg of full-
length biotin-labeled
RNA from 1 pg of
template DNA

Demonstrates high
yield for enzymatic
incorporation of
biotinylated
nucleotides. While not
a click chemistry
method, it provides a
benchmark for

labeling yields.
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Demonstrates
conditions for

disrupting the biotin-

) 50-60% elution with streptavidin interaction
Cleavage/Elution
o 2.0 M 2- to release captured
Efficiency
mercaptoethanol molecules, although

the bond is generally
resistant to harsh

conditions.

Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified
Oligonucleotides with Biotin-PEG2-Azide

This protocol describes the copper-catalyzed click chemistry (CUAAC) reaction to label an
alkyne-modified DNA or RNA oligonucleotide.

Materials and Reagents:

Alkyne-modified oligonucleotide

o Biotin-PEG2-Azide (e.g., 10 mM stock in DMSO)

e DMSO (Dimethyl sulfoxide)

o Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)

e Ascorbic acid (5 mM stock in nuclease-free water, freshly prepared)
o Copper(Il)-TBTA complex (10 mM stock in 55% DMSO)

* Nuclease-free water

» Reagents for nucleic acid precipitation (e.g., 3 M sodium acetate, ethanol)
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Caption: Experimental workflow for click chemistry labeling of oligonucleotides.
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Procedure:

¢ In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free
water.

e Add 2 M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.
o Add DMSO to a final concentration of 50% (v/v) and vortex thoroughly.

o Add Biotin-PEG2-Azide from a 10 mM stock solution to a final concentration of 1.5 times
the oligonucleotide concentration. Vortex to mix.

e Add freshly prepared 5 mM ascorbic acid to a final concentration of 0.5 mM. This reduces
Cu(ll) to the active Cu(l) state. Vortex briefly.

e Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30-60 seconds
to prevent re-oxidation of the copper catalyst.

e Add the 10 mM Copper(Il)-TBTA stock solution to a final concentration of 0.5 mM. Flush the
tube with inert gas again and cap it tightly.

» Vortex the reaction mixture thoroughly and incubate at room temperature overnight in the
dark.

 After incubation, precipitate the labeled nucleic acid. Add sodium acetate to a final
concentration of 0.3 M, followed by 2.5-3 volumes of cold 100% ethanol.

 Incubate at -20°C for at least 30 minutes, then centrifuge at high speed (e.g., >12,000 x g)
for 20 minutes to pellet the nucleic acid.

o Carefully discard the supernatant, wash the pellet with 70% ethanol, and air-dry.

e Resuspend the purified biotinylated oligonucleotide in a suitable buffer (e.g., TE buffer or
nuclease-free water).

o (Optional) Further purify the conjugate by HPLC or PAGE to remove unreacted reagents.
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Protocol 2: Pull-Down of Interacting Proteins Using
Biotinylated Nucleic Acids

This protocol describes the use of a biotinylated DNA or RNA probe to isolate binding proteins
from a cell lysate using streptavidin-coated magnetic beads.

Materials and Reagents:

 Purified biotinylated nucleic acid probe

e Control (non-biotinylated or scrambled sequence) probe
» Streptavidin-coated magnetic beads

o Cell lysate containing target proteins

e Binding/Wash Buffer (e.g., 10 mM Tris-HCI pH 7.5, 150 mM NacCl, 1 mM EDTA, 0.1% Tween-
20)

o Elution Buffer (e.g., SDS-PAGE loading buffer or a high salt/low pH buffer)

e Magnetic stand
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Caption: Workflow for a biotin-based pull-down assay.
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Procedure:

o Bead Preparation: Resuspend the streptavidin magnetic beads in their storage buffer.
Transfer the required amount to a new tube. Place the tube on a magnetic stand to pellet the
beads, then discard the supernatant.

e Wash the beads twice with 500 pL of Binding/Wash Buffer. After the final wash, resuspend
the beads in 200 uL of the same buffer.

» Probe Immobilization: Add the biotinylated nucleic acid probe to the washed beads. The
amount of probe will need to be optimized but typically ranges from 10 to 100 pmol per 25 uL
of bead slurry.

 Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated
probe to bind to the streptavidin beads.

o Place the tube on the magnetic stand, discard the supernatant, and wash the beads three
times with Binding/Wash Buffer to remove any unbound probe.

o Protein Binding: After the final wash, resuspend the probe-bound beads in your prepared cell
lysate (e.g., 300-500 pL).

 Incubate the mixture for 1-2 hours at 4°C with rotation to allow the target protein(s) to bind to
the nucleic acid probe.

o Washing: Pellet the beads using the magnetic stand and carefully remove the lysate (this
can be saved as the "unbound" fraction).

o Wash the beads 3-5 times with 500 uL of ice-cold Binding/Wash Buffer to remove non-
specifically bound proteins.

o Elution: After the final wash, remove all supernatant. Elute the bound proteins by
resuspending the beads in 30-50 pL of 1X SDS-PAGE loading buffer and heating at 95°C for
5-10 minutes.

o Place the tube on the magnetic stand and carefully collect the supernatant, which contains
the eluted proteins.
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e Analysis: Analyze the eluted proteins by Western blotting using an antibody against a
specific protein of interest or by mass spectrometry for proteomic identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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